molecular formula C14H16N2O2 B2709766 2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 86732-18-5

2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No. B2709766
CAS RN: 86732-18-5
M. Wt: 244.294
InChI Key: SLEWLTIVHNDEEP-UHFFFAOYSA-N
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Description

2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione is a chemical compound with the CAS Number: 86732-18-5 . It has a molecular weight of 244.29 and its IUPAC name is 2-benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione . The compound is a white to yellow solid .


Molecular Structure Analysis

The InChI code for the compound is 1S/C14H16N2O2/c1-15-8-11-12(9-15)14(18)16(13(11)17)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a molecular weight of 244.29 and its storage temperature is +4C .

Scientific Research Applications

Corrosion Inhibition

One notable application of pyrrole derivatives is in the field of corrosion inhibition. Research demonstrates that pyrrole-2,5-dione derivatives, such as those related to the 2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione, show effectiveness as corrosion inhibitors for carbon steel in acidic environments. These compounds act through a chemisorption process on the metal surface, significantly reducing corrosion rates. This finding opens avenues for the development of new, efficient organic corrosion inhibitors for industrial applications (Zarrouk et al., 2015).

Material Science and Electronics

In the field of materials science and electronics, derivatives of pyrrolo[3,4-c]pyrrole-1,3-dione have been incorporated into conjugated polymers for use in polymer solar cells. These materials serve as donor or acceptor units within the polymer backbone, influencing the optical and electronic properties of the resulting materials. Such adjustments can lead to improved power conversion efficiencies in solar cells, showcasing the potential of these derivatives in renewable energy technologies (Kang et al., 2013).

Organic Synthesis and Molecular Structure

Derivatives of this compound have also been studied for their structural properties and synthesis methods. Novel synthesis routes have been developed for pyrrolidine-2,5-dione derivatives, providing insights into molecular structures and potential applications in creating pigments and other organic compounds (Lv et al., 2013). Additionally, studies on crystal structures offer detailed understanding of molecular conformations, crucial for designing compounds with specific properties (Fujii et al., 2002).

Photoluminescent Materials

Research into conjugated polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units has revealed their potential as photoluminescent materials. These materials, featuring the diketopyrrolopyrrole (DPP) unit, exhibit strong fluorescence and are considered for applications in electronic devices due to their favorable optical and electronic properties (Beyerlein & Tieke, 2000).

Safety and Hazards

The compound does not have any GHS symbols associated with it . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

5-benzyl-2-methyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-15-8-11-12(9-15)14(18)16(13(11)17)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEWLTIVHNDEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1)C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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